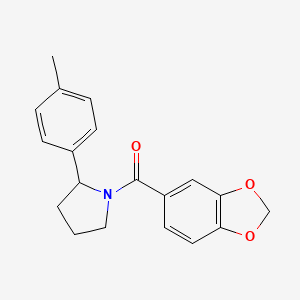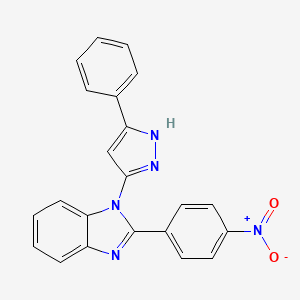
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCQ belongs to the class of quinoline-based compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Activation of the AMPK pathway has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to inhibit the replication of the Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity through recrystallization. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit low toxicity in vitro. However, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has poor bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate. One potential direction is the investigation of the anti-inflammatory and anti-tumor effects of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate in vivo. Another potential direction is the development of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate derivatives with improved bioavailability and water solubility. Additionally, the anti-viral activity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate against the Zika virus could be further investigated. Overall, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate involves the reaction of 6-chloro-3-cyanoquinoline-4-carbaldehyde with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction proceeds through a condensation reaction and results in the formation of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate as a yellow solid. The purity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit anti-viral activity against the Zika virus.
Propiedades
IUPAC Name |
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-4-3-7-22(11-12)17-13(9-20)10-21-16-6-5-14(19)8-15(16)17/h5-6,8,10,12H,2-4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZOKFMDCXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)

![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)